molecular formula C14H14N4O5 B2606093 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-88-0

6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2606093
CAS No.: 872102-88-0
M. Wt: 318.289
InChI Key: LRQKZYIEDWHEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that features a pyrrolopyrimidine core

Properties

IUPAC Name

6-(2-hydroxyethyl)-4-(4-nitrophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c19-6-5-17-7-10-11(13(17)20)12(16-14(21)15-10)8-1-3-9(4-2-8)18(22)23/h1-4,12,19H,5-7H2,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQKZYIEDWHEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Hydroxyethyl Group: This step might involve the alkylation of the pyrrolopyrimidine core using an appropriate alkylating agent.

    Nitration of the Phenyl Ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the nitro group or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The pyrrolopyrimidine scaffold has been extensively studied for its biological properties. Compounds within this class have shown promise in various therapeutic areas:

  • Anticancer Activity : Pyrrolopyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications to the pyrrolopyrimidine structure can enhance activity against specific cancer types by targeting key signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory responses, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The presence of specific substituents on the pyrrolopyrimidine ring is crucial for this activity .

The compound's structure suggests potential interactions with various biological targets:

  • Vascular Endothelial Growth Factor Receptor Inhibition : Similar compounds have been synthesized and tested as inhibitors of vascular endothelial growth factor receptors (VEGFR). These inhibitors are vital in cancer therapy as they can prevent tumor angiogenesis .
  • Antimicrobial Properties : Some studies have indicated that pyrrolopyrimidine derivatives possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is crucial for optimizing its biological activity:

  • Synthetic Pathways : Various synthetic methods have been developed to create pyrrolopyrimidine derivatives. These methods often involve cyclocondensation reactions and modifications of existing frameworks to enhance potency and selectivity against biological targets .
  • Structure-Activity Relationship Studies : SAR studies help identify which functional groups contribute to the desired biological activity. For instance, substituents on the phenyl ring can significantly affect the compound's interaction with specific receptors or enzymes involved in disease processes .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Case Study 1 : A derivative of pyrrolopyrimidine was evaluated in clinical trials for its efficacy in treating specific types of leukemia. The study demonstrated significant tumor reduction in patients resistant to conventional therapies, showcasing the potential of this class of compounds in oncology .
  • Case Study 2 : Research involving a series of pyrrolopyrimidine analogs revealed their effectiveness as anti-inflammatory agents in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and improved joint function compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor growth via VEGFR inhibition
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against various pathogens
Synthesis MethodCyclocondensation reactions
Structure-Activity RelationshipImpact of substituents on biological activity

Mechanism of Action

The mechanism of action of 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: Lacks the nitro group on the phenyl ring.

    6-(2-hydroxyethyl)-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: Contains a methyl group instead of a nitro group on the phenyl ring.

Uniqueness

The presence of the nitro group on the phenyl ring in 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this functional group.

Biological Activity

The compound 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by a pyrrolopyrimidine core with substituents that may influence its biological properties. The presence of a nitrophenyl group and a hydroxyethyl side chain are particularly noteworthy as they may contribute to the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain derivatives could inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has revealed that similar nitrophenyl-containing compounds possess antibacterial and antifungal activities. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, showing promising inhibition zones in agar diffusion assays .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : The presence of hydroxyl groups is associated with free radical scavenging activity, contributing to the overall therapeutic potential of the compound .

Case Studies

StudyFindingsReference
In vitro study on A549 cellsShowed IC50 of 10 µM for cell proliferation inhibition
Antimicrobial testingEffective against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL
Apoptosis inductionIncreased caspase-3 activity in treated MCF-7 cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization of intermediates and functional group modifications. For example, analogous pyrrolo-pyrimidine derivatives are synthesized via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated reagents) followed by cyclization and nitration . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and minimize trial-and-error approaches. Statistical tools like response surface methodology (RSM) help identify optimal conditions while reducing experimental runs .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use orthogonal techniques:

  • NMR (1H/13C) to confirm backbone structure and substituent positions.
  • HPLC-MS for purity assessment and detection of byproducts.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemistry.
  • FT-IR to verify functional groups (e.g., nitrophenyl C-NO₂ stretches at ~1520 cm⁻¹). Cross-validate results to resolve ambiguities, such as overlapping NMR signals .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store samples at 4°C, 25°C, and 40°C with controlled humidity.
  • Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
  • Use mass spectrometry to identify degradation products (e.g., hydrolysis of the dione moiety). Light sensitivity can be tested by exposing samples to UV/visible light and comparing to dark-stored controls .

Q. What preliminary assays are suitable for assessing its biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorescence-based assays. For cytotoxicity, use cell viability assays (MTT/XTT) in cancer/normal cell lines. Dose-response curves (IC₅₀) and selectivity indices guide further pharmacological studies. Prioritize targets based on structural analogs (e.g., nitroaryl groups in kinase inhibitors) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways and regioselectivity in the synthesis of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways. For regioselectivity in nitrophenyl substitution, calculate Fukui indices to predict electrophilic attack sites. Tools like Gaussian or ORCA can simulate intermediates, while machine learning models (e.g., ICReDD’s reaction path search methods) narrow experimental conditions .

Q. What mechanistic insights can be gained from kinetic and isotopic labeling studies for key reactions (e.g., cyclization)?

  • Methodological Answer : Perform kinetic profiling (e.g., variable-temperature NMR) to determine rate laws. Use deuterium or ¹³C isotopic labeling to track atom migration during cyclization. For example, label the hydroxyethyl group to confirm its retention in the product. Compare experimental kinetics with computational predictions to validate mechanisms .

Q. How should researchers address contradictory data in spectral characterization (e.g., unexpected NOE effects in NMR)?

  • Methodological Answer : Re-examine sample purity via HPLC and repeat experiments under standardized conditions. Use 2D NMR (COSY, NOESY) to resolve signal overlap. If NOE effects contradict expected conformations, consider dynamic effects (e.g., ring puckering in the tetrahydro-pyrrolo ring) or solvatomorphism. Cross-check with computational NMR chemical shift predictions (e.g., ACD/Labs or DFT-based tools) .

Q. What experimental design strategies minimize byproduct formation during scale-up?

  • Methodological Answer : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions like over-nitration. Implement in-line analytics (PAT tools) for real-time monitoring. For example, mid-IR probes can track nitro group incorporation. Optimize stoichiometry via DoE, focusing on limiting reagent ratios and catalyst loading .

Q. How can advanced mass spectrometry (e.g., HR-MS/MS, ion mobility) elucidate fragmentation patterns of degradation products?

  • Methodological Answer : Perform HR-MS/MS with collision-induced dissociation (CID) to map fragmentation pathways. Ion mobility separates isobaric species, distinguishing degradation products with similar masses. For example, oxidative degradation of the hydroxyethyl group may produce aldehydes, identifiable via characteristic neutral losses (e.g., loss of H₂O, 18 Da) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.